

Comparative In Vivo Efficacy of Cyclopenta[b]pyridine Analogs as Anti-cancer Agents

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Compound of Interest

Compound Name: 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine

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A comprehensive analysis of the pre-clinical anti-tumor activity of 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives, potent microtubule targeting agents.

This guide provides a detailed comparison of the in vivo efficacy of a novel class of anti-microtubule agents based on the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, a close analog of the cyclopenta[b]pyridine series. The data presented here is intended for researchers, scientists, and drug development professionals interested in the development of novel oncology therapeutics. The information is based on a comprehensive study of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (referred to as Compound 1·HCl) and its more potent analog, Compound 30·HCl.^{[1][2]}

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the anti-proliferative and in vivo anti-tumor activity of the parent compound 1·HCl and its optimized analog 30·HCl.

Table 1: In Vitro Antiproliferative Activity (GI₅₀ in nM) against various cancer cell lines.

Cell Line	Cancer Type	Compound 1·HCl (GI ₅₀ , nM)	Compound 30·HCl (GI ₅₀ , nM)
MDA-MB-435	Melanoma	18	4
SK-MEL-5	Melanoma	22	5
MDA-MB-231	Breast	20	5
MCF7	Breast	28	10
NCI/ADR-RES	Ovarian (Drug-Resistant)	60	15
A549	Lung	15	3
HCT-116	Colon	17	4
HCT-15	Colon	25	6
DU-145	Prostate	20	5

Data sourced from a study on the structure-activity relationship of cyclopenta[d]pyrimidine analogs.[\[1\]](#)[\[2\]](#)

Table 2: In Vivo Antitumor Activity in a Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231).

Treatment Group	Dosage	Administration Route	Tumor Growth Inhibition (%)	p-value
Vehicle Control	-	Intraperitoneal	0	-
Compound 30·HCl	20 mg/kg, daily	Intraperitoneal	60	<0.05

Efficacy of Compound 30·HCl was demonstrated in a xenograft mouse model.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Antiproliferative Assay:

- **Cell Lines and Culture:** A panel of human cancer cell lines were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
- **Compound Treatment:** Cells were seeded in 96-well plates and allowed to attach overnight. The compounds were then added at various concentrations and incubated for 48 hours.
- **Cell Viability Measurement:** Cell viability was determined using the sulforhodamine B (SRB) assay. The optical density was read on a microplate reader, and the GI₅₀ values (concentration required to inhibit cell growth by 50%) were calculated from dose-response curves.

2. In Vivo Tumor Xenograft Study:

- **Animal Model:** Female athymic nude mice were used for the study.
- **Tumor Implantation:** MDA-MB-231 human breast cancer cells (5×10^6 cells in a 1:1 mixture of sterile PBS and Matrigel) were injected subcutaneously into the right flank of each mouse.
- **Treatment:** When tumors reached a mean volume of approximately 100 mm³, mice were randomized into treatment and control groups. Compound 30-HCl was administered intraperitoneally once daily at a dose of 20 mg/kg. The control group received the vehicle.
- **Efficacy Evaluation:** Tumor volume and body weight were measured every other day. Tumor volume was calculated using the formula: $(\text{length} \times \text{width}^2)/2$. Tumor growth inhibition was calculated at the end of the study.
- **Statistical Analysis:** The statistical significance of the difference in tumor volume between the treated and control groups was determined using an appropriate statistical test (e.g., Student's t-test), with a p-value of <0.05 considered significant.^[2]

3. Microtubule Assembly Assay:

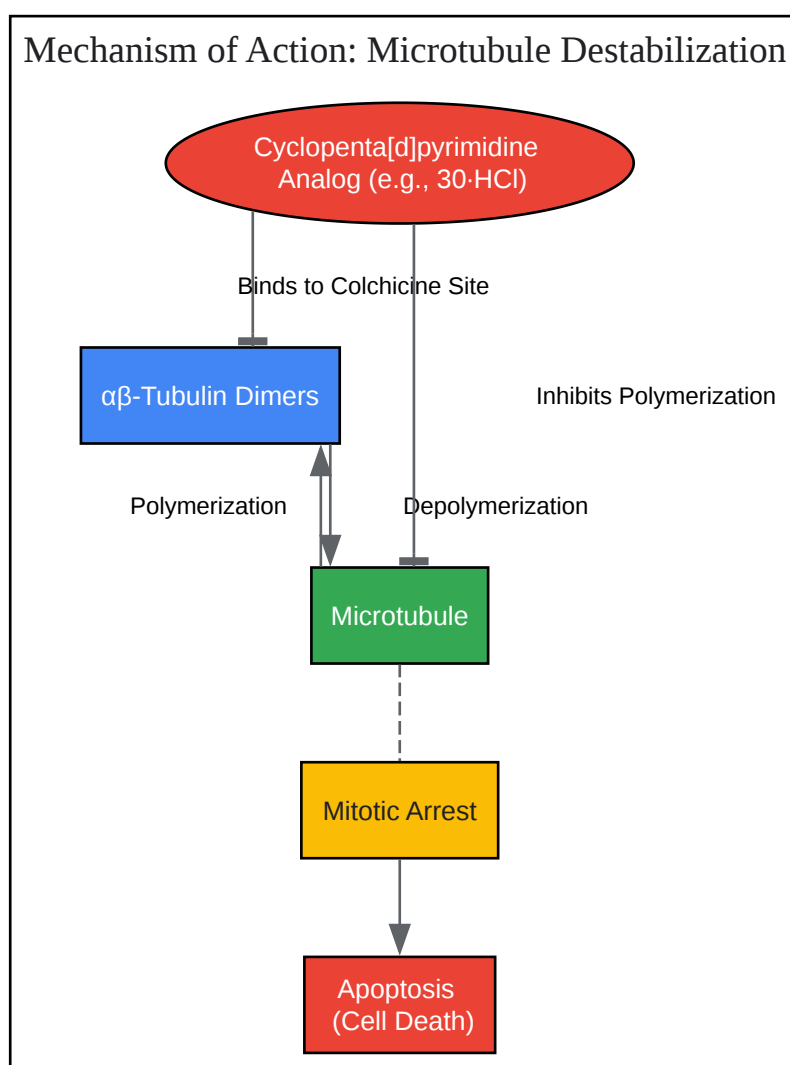
- **Principle:** The ability of the compounds to inhibit tubulin polymerization was measured.

- Methodology: Purified tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The increase in absorbance at 340 nm, which corresponds to the rate of tubulin polymerization, was monitored over time using a spectrophotometer. The IC₅₀ value (concentration required to inhibit polymerization by 50%) was determined.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate the mechanism of action and experimental design.



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Caption: Mechanism of action of cyclopenta[d]pyrimidine analogs.



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Caption: Workflow for the in vivo xenograft efficacy study.

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References

- 1. Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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